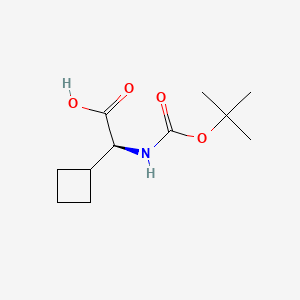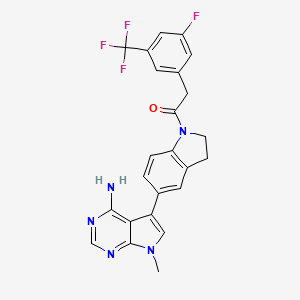
GSK PERK Inhibitor
Overview
Description
PERK-IN-4 is a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). This compound has an IC50 value of 0.3 nM, indicating its high efficacy in inhibiting PERK activity . PERK is activated in response to various endoplasmic reticulum stresses, which are implicated in numerous disease states .
Scientific Research Applications
PERK-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PERK in various chemical processes.
Medicine: Explored as a potential therapeutic agent for diseases associated with endoplasmic reticulum stress, such as neurodegenerative diseases and cancer
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PERK-related pathways.
Mechanism of Action
PERK-IN-4 exerts its effects by selectively inhibiting the activity of PERK. PERK is an endoplasmic reticulum stress sensor that phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), leading to the attenuation of global protein synthesis and activation of stress response pathways . By inhibiting PERK, PERK-IN-4 prevents the phosphorylation of eIF2α, thereby modulating the cellular stress response and promoting cell survival under stress conditions .
Future Directions
The future directions of GSK PERK Inhibitor research involve further understanding its selectivity towards different targets and its potential therapeutic applications. More broadly, this work illustrates the potential of molecular docking to correctly predict the binding towards different kinase structures, and will aid in the design of selective PERK kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PERK-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce the trifluoromethylphenyl and indole moieties . The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of PERK-IN-4 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
PERK-IN-4 undergoes various chemical reactions, including:
Oxidation: PERK-IN-4 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on PERK-IN-4.
Common Reagents and Conditions
Common reagents used in the reactions of PERK-IN-4 include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of PERK-IN-4 depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine compounds .
Comparison with Similar Compounds
Similar Compounds
GSK2606414: Another potent PERK inhibitor with an IC50 value of 0.4 nM.
GSK2656157: A PERK inhibitor with an IC50 value of 0.9 nM.
AMG44: A more specific PERK inhibitor compared to GSK2606414 and GSK2656157.
Uniqueness
PERK-IN-4 is unique due to its high selectivity and potency in inhibiting PERK. Unlike other inhibitors, PERK-IN-4 has a lower IC50 value, indicating its superior efficacy. Additionally, its chemical structure allows for specific interactions with the PERK active site, enhancing its selectivity and reducing off-target effects .
properties
IUPAC Name |
1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVQGBJMIQCDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735211 | |
| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1337531-89-1 | |
| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

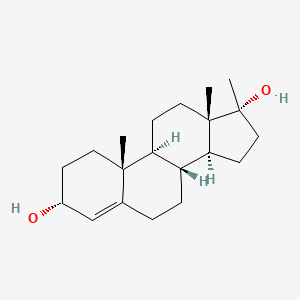
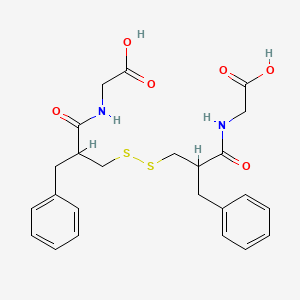
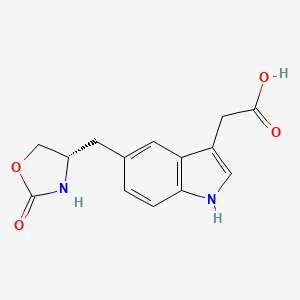

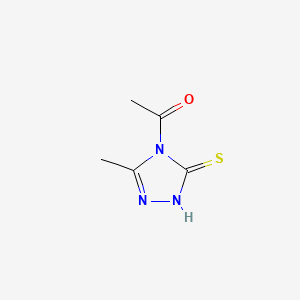

![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
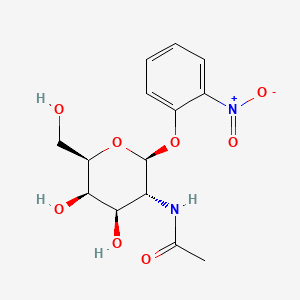

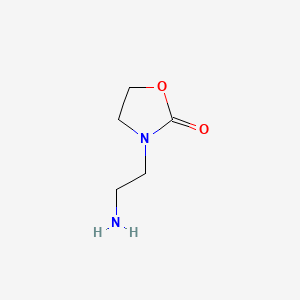
![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)
